molecular formula C14H10Cl2N2O3S2 B2937508 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 862807-76-9

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2937508
CAS No.: 862807-76-9
M. Wt: 389.27
InChI Key: MWZVFOFWBQWZOM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound (CAS: 862807-76-9, C₁₄H₁₀Cl₂N₂O₃S₂, MW: 389.28) features a thiophene core substituted with two chlorine atoms at positions 2 and 5, linked via a carboxamide group to a 4,7-dimethoxy-1,3-benzothiazole moiety (). Benzothiazoles are pharmacologically relevant heterocycles, often associated with antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name

2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S2/c1-20-7-3-4-8(21-2)11-10(7)17-14(23-11)18-13(19)6-5-9(15)22-12(6)16/h3-5H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVFOFWBQWZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction .

Comparison with Similar Compounds

Halogenated Heterocyclic Carboxamides

Key Analogs :

  • Hydrazinecarbothioamides [4–6] (): These compounds contain sulfonylbenzoyl hydrazinecarbothioamide groups with fluorine substituents. Unlike the target compound, they lack benzothiazole rings but share carboxamide/thioamide functionalities.
  • Triazole-thiones [7–9] (): These feature triazole cores with sulfur and fluorine substituents. Their tautomeric behavior contrasts with the rigid benzothiazole-thiophene system of the target compound.

Functional Group Analysis :

Compound Class Core Structure Key Functional Groups IR Spectral Features (cm⁻¹)
Target Compound Thiophene-Benzothiazole Cl, OCH₃, carboxamide C=O (est. 1660–1680†), C-S (600–700†)
Hydrazinecarbothioamides Sulfonylbenzoyl C=S, NH, C=O C=S: 1243–1258; C=O: 1663–1682
Triazole-thiones Triazole C=S, NH (thione tautomer) C=S: 1247–1255; NH: 3278–3414

The dimethoxybenzothiazole group may confer greater lipophilicity than sulfonyl or triazole derivatives .

Thiazole/Benzothiazole Derivatives

Key Analogs :

  • Thiazolylmethylcarbamates [q, r, w, x] (): These contain carbamate-linked thiazole rings and complex amino acid side chains. Unlike the target compound, they lack chlorinated thiophenes but share heterocyclic diversity.

Structural Impact on Properties :

Feature Target Compound Thiazolylmethylcarbamates
Core Heterocycle Benzothiazole + Thiophene Thiazole + Peptidic Backbone
Functional Groups Carboxamide, Cl, OCH₃ Carbamate, Hydroperoxide, Ureido
Molecular Complexity Moderate (MW: 389.28) High (MW: ~350–650)

The target’s carboxamide group offers hydrogen-bonding capability similar to carbamates in analogs but with reduced steric hindrance. The dimethoxybenzothiazole may enhance metabolic stability compared to simpler thiazoles .

Implications for Drug Design

The dichlorothiophene-benzothiazole scaffold offers unique advantages:

  • Electronic Effects : Chlorine atoms enhance π-π stacking and electron-withdrawing properties.
  • Lipophilicity : Dimethoxy groups improve membrane permeability vs. polar sulfonyl analogs .
  • Structural Rigidity : Benzothiazole-thiophene fusion may reduce conformational flexibility, enhancing target selectivity.

Comparatively, triazole-thiones () and thiazolylmethylcarbamates () prioritize hydrogen-bonding diversity but may suffer from synthetic complexity or instability.

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